molecular formula C39H53P B14781587 dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Cat. No.: B14781587
M. Wt: 552.8 g/mol
InChI Key: GXALPINBUQDRSM-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a single phosphine ligand that can coordinate with various transition metals. It is commonly used in chemical synthesis, particularly in palladium-catalyzed reactions such as Suzuki coupling and Michael addition reactions . This compound is known for its stability and effectiveness in facilitating these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps. Initially, magnesium is added to anhydrous tetrahydrofuran under nitrogen atmosphere. The mixture is heated to reflux, and 1,2-dibromoethane is added. Subsequently, 1-bromo-2,4,6-triisopropylbenzene and tetrahydrofuran are added slowly. After stirring for an hour, a second batch of magnesium is added, followed by the simultaneous addition of o-bromochlorobenzene and tetrahydrofuran .

The reaction mixture is then stirred under reflux for an hour until the formation of diaryl Grignard is complete. The mixture is cooled to room temperature, and copper chloride and dicyclohexylchlorophosphine are added. The reaction mixture is stirred overnight at room temperature. The reaction is quenched with sodium bisulfite solution and water, followed by the addition of ethyl acetate. The organic layer is separated and concentrated under vacuum to remove the solvent. The product is crystallized from ethyl acetate at 0°C and filtered to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a 316-liter steel reactor equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper chloride, and Grignard reagents. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .

Mechanism of Action

The mechanism of action of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves its coordination with transition metals. The compound acts as a ligand, forming complexes with metals such as palladium. These metal-ligand complexes facilitate various catalytic reactions by stabilizing reaction intermediates and lowering the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to coordinate with multiple transition metals and facilitate a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C39H53P

Molecular Weight

552.8 g/mol

IUPAC Name

dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C39H53P/c1-27(2)34-26-35(28(3)4)39(37(29(5)6)38(34)30-18-10-7-11-19-30)33-24-16-17-25-36(33)40(31-20-12-8-13-21-31)32-22-14-9-15-23-32/h7,10-11,16-19,24-29,31-32H,8-9,12-15,20-23H2,1-6H3

InChI Key

GXALPINBUQDRSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C(C)C

Origin of Product

United States

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